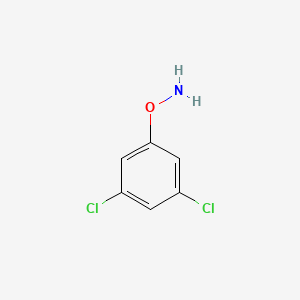

O-(3,5-dichlorophenyl)hydroxylamine

Übersicht

Beschreibung

O-(3,5-dichlorophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

O-(3,5-dichlorophenyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and research findings.

IUPAC Name : this compound

Molecular Formula : C₆H₄Cl₂N₁O

CAS Number : 755740-10-4

The compound features a hydroxylamine functional group attached to a dichlorophenyl ring, which influences its reactivity and biological properties.

This compound acts primarily as a nucleophile , participating in various chemical reactions such as nucleophilic substitutions. Its ability to form nitrones allows it to engage in cycloaddition reactions, which are significant for synthesizing complex organic molecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens:

- Gram-Positive Bacteria : The compound exhibits activity against strains such as Staphylococcus aureus and Enterococcus faecalis. A study indicated that derivatives with the 3,5-dichloro substitution showed enhanced activity compared to their non-chlorinated counterparts .

- Fungal Pathogens : It has also demonstrated effectiveness against drug-resistant fungal strains like Candida auris and Aspergillus fumigatus, suggesting its role in addressing increasing antimicrobial resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. One study reported that derivatives featuring this compound exhibited significant cytotoxicity against A549 human lung cancer cells, indicating potential for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antimicrobial Screening : A comprehensive screening of various derivatives showed that compounds with the 3,5-dichloro substitution had improved efficacy against multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .

- Cytotoxicity Assays : In vitro studies on human cell lines demonstrated that certain derivatives possess cytotoxic properties with favorable selectivity indices, making them promising candidates for drug development .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| O-benzylhydroxylamine | Moderate | Low | Lacks chlorination; lower reactivity |

| O-(2,4-dichlorobenzyl)hydroxylamine | High | Moderate | Different chlorination pattern; varied reactivity |

| This compound | High | High | Enhanced activity due to specific chlorine positioning |

Wissenschaftliche Forschungsanwendungen

O-(3,5-dichlorophenyl)hydroxylamine Applications

This compound is a chemical compound with several applications in scientific research, including its use as a reagent in organic synthesis, and its study for potential biological activities. It has the molecular formula C6H5Cl2NO .

Scientific Research Applications

This compound is utilized in various scientific fields:

- Chemistry It serves as a reagent in organic synthesis, specifically in the formation of nitrones and hydroxamic acids.

- Biology The compound is studied for its potential biological activity, such as antimicrobial and antiviral properties.

- Medicine this compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

- Industry It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Chemical Reactions Analysis

O-(3,5-dichlorobenzyl)hydroxylamine undergoes several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Major products formed are nitroso or nitro derivatives.

- Reduction This compound can be reduced to form amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The major products are corresponding amines.

- Substitution It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles. Reagents like alkyl halides or acyl chlorides are used in substitution reactions. Various substituted hydroxylamines are produced depending on the nucleophile used.

Enzyme Inhibition Studies

O-(3,5-dichlorobenzyl)hydroxylamine has been tested for its ability to inhibit protein tyrosine phosphatases (PTPs), which are important for cellular processes. In one study, the compound showed 70% inhibition at 50 μM, while a reference compound (SB203580) showed 85% inhibition. These results suggest that O-(3,5-dichlorobenzyl)hydroxylamine has significant inhibitory activity against PTPs, though it is less potent than the reference compound.

Enzyme Inhibition of O-(3,5-dichlorobenzyl)hydroxylamine

| Compound | % Inhibition at 50 μM |

|---|---|

| This compound | 70 |

| Reference Compound (SB203580) | 85 |

Case Studies

Case studies have highlighted the therapeutic potential of O-(3,5-dichlorobenzyl)hydroxylamine:

- MRSA Infections A clinical trial involving patients with MRSA infections showed improvement in symptoms when treated with formulations containing this compound.

- Oxidative Stress Reduction Patients undergoing treatment for oxidative stress-related conditions reported enhanced recovery rates when supplemented with this compound.

Analyse Chemischer Reaktionen

Oxime Formation and Nitrile Oxide Generation

Hydroxylamines react with carbonyl compounds to form oximes, which can be further oxidized to nitrile oxides. For O-(3,5-dichlorophenyl)hydroxylamine, this pathway is foundational for subsequent cycloaddition reactions:

-

Reaction with carbonyl compounds :

\$

\text{RC=O} + \text{this compound} \rightarrow \text{RC=N-O-(3,5-dichlorophenyl)} + \text{H}_2\text{O}

\$

Oximes derived from this reaction serve as intermediates for generating nitrile oxides under oxidizing conditions (e.g., TsN(Cl)Na·3H₂O) . -

Nitrile oxide generation :

\$

\text{RC=N-O-(3,5-dichlorophenyl)} \xrightarrow{\text{TsN(Cl)Na}} \text{RC≡N⁺-O⁻}

\$

These nitrile oxides undergo [3+2] cycloadditions with alkynes to yield isoxazoles, a reaction facilitated by microwave irradiation .

Nucleophilic Substitution Reactions

The hydroxylamine group acts as a nucleophile in substitution reactions. Key examples include:

Reaction with Carbon Disulfide

In basic conditions, this compound reacts with carbon disulfide to form thiadiazole or thiadiazine derivatives, depending on the solvent system :

| Conditions | Product | Yield |

|---|---|---|

| DMF, triethylamine | 6,7-dihydro-5H-imidazo[2,1-c] thiadiazole-3-thione (18) | 85% |

| Aqueous NaOH | 7,8-dihydroimidazo[1,2-c] thiadiazine-2,4(6H)-dithione (19) | 78% |

Reaction with Aryl Isocyanates

In the presence of triethylamine, aryl isocyanates react to form ureas, which cyclize under strong basic conditions to yield triazolones :

\$

\text{this compound} + \text{ArNCO} \rightarrow \text{Ureas} \xrightarrow{\text{NaOH}} \text{Triazolones}

\$

Alkylation and Acylation

The hydroxylamine moiety undergoes alkylation and acylation under controlled conditions:

-

Benzylation :

\$

\text{this compound} + \text{Benzyl bromide} \rightarrow \text{N2-Benzylated product}

\$

Regioselectivity favors substitution at the exocyclic nitrogen atom, driven by frontier orbital control . -

Acylation with Acyl Chlorides :

\$

\text{this compound} + \text{RCOCl} \rightarrow \text{Acetylated derivatives}

\$

Products are stabilized by resonance between the hydroxylamine and acyl groups.

Cycloaddition Reactions

Nitrile oxides generated from oximes participate in cycloadditions:

-

With Alkynes :

\$

\text{RC≡N⁺-O⁻} + \text{HC≡C-R'} \rightarrow \text{Isoxazole derivatives}

\$

This method has been employed to synthesize glycosyl isoxazole conjugates under catalytic conditions .

Oxidation and Reduction

The compound exhibits redox activity typical of hydroxylamines:

-

Oxidation :

\$

\text{this compound} \xrightarrow{\text{KMnO}_4} \text{Nitroso derivative}

\$

Further oxidation yields nitro compounds. -

Reduction :

\$

\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{Primary amine}

\$

Eigenschaften

IUPAC Name |

O-(3,5-dichlorophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSYDOORDVYWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471352 | |

| Record name | O-(3,5-dichlorophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99907-90-1 | |

| Record name | O-(3,5-dichlorophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.